molecular formula C20H18OS2 B14235419 1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene CAS No. 337984-48-2

1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene

Cat. No.: B14235419
CAS No.: 337984-48-2
M. Wt: 338.5 g/mol
InChI Key: XJJQNFKZYVNLQU-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene is an organic compound featuring both sulfanyl and sulfinyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene typically involves the reaction of benzyl mercaptan with benzyl sulfoxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene involves its interaction with molecular targets through its sulfanyl and sulfinyl groups. These functional groups can participate in redox reactions, nucleophilic attacks, and other chemical interactions, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfanyl)-4-(phenylmethanesulfinyl)benzene
  • 1-(Benzylsulfanyl)-4-(methylsulfinyl)benzene
  • 1-(Phenylsulfanyl)-4-(methylsulfinyl)benzene

Uniqueness

1-(Benzylsulfanyl)-4-(phenylmethanesulfinyl)benzene is unique due to the presence of both benzyl and phenyl groups attached to the sulfanyl and sulfinyl functionalities. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

337984-48-2

Molecular Formula

C20H18OS2

Molecular Weight

338.5 g/mol

IUPAC Name

1-benzylsulfanyl-4-benzylsulfinylbenzene

InChI

InChI=1S/C20H18OS2/c21-23(16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)22-15-17-7-3-1-4-8-17/h1-14H,15-16H2

InChI Key

XJJQNFKZYVNLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)S(=O)CC3=CC=CC=C3

Origin of Product

United States

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